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molecular formula C12H12FN3 B8286255 N2-(3-Fluoro-4-methylphenyl)pyridine-2,3-diamine

N2-(3-Fluoro-4-methylphenyl)pyridine-2,3-diamine

Cat. No. B8286255
M. Wt: 217.24 g/mol
InChI Key: SVBYGUMBLHAPDK-UHFFFAOYSA-N
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Patent
US09120788B2

Procedure details

Zinc dust (14.3 g, 219 mmol) was added to a stirring mixture of N-(3-fluoro-4-methylphenyl)-3-nitropyridin-2-amine (C1) (6.78 g, 27.4 mmol) and ammonium chloride (11.7 g, 219 mmol) in tetrahydrofuran (55 mL) and water (55 mL), which caused the temperature of the mixture to rise to 45° C. The reaction mixture was stirred for 10 minutes, and then filtered through a pad of Celite, rinsing with ethyl acetate. The organic layer from the filtrate was further diluted with ethyl acetate, washed with aqueous ammonium chloride solution and with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and filtered. The filtrate was concentrated in vacuo to afford the product as a black solid (6.6 g), the bulk of which was taken directly to the following step. LCMS m/z 218.1 [M+H]+. 1H NMR (400 MHz, CDCl3), characteristic product peaks: δ 7.84 (dd, J=4.9, 1.6 Hz, 1H), 7.01 (dd, J=7.6, 1.6 Hz, 1H), 6.82 (br dd, J=8, 2 Hz, 1H), 6.77 (dd, J=7.6, 4.9 Hz, 1H), 2.20 (d, J=2 Hz, 3H).
Name
N-(3-fluoro-4-methylphenyl)-3-nitropyridin-2-amine
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
14.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:15]([N+:16]([O-])=O)=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].[Cl-].[NH4+]>O1CCCC1.O.[Zn]>[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[C:15]([NH2:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
N-(3-fluoro-4-methylphenyl)-3-nitropyridin-2-amine
Quantity
6.78 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)NC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
11.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
55 mL
Type
solvent
Smiles
O
Name
Quantity
14.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 45° C
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
rinsing with ethyl acetate
ADDITION
Type
ADDITION
Details
The organic layer from the filtrate was further diluted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous ammonium chloride solution and with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=CC1C)NC1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 110.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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